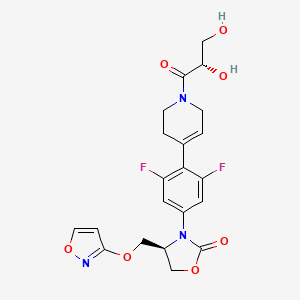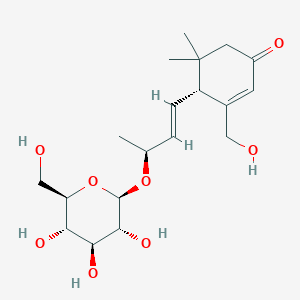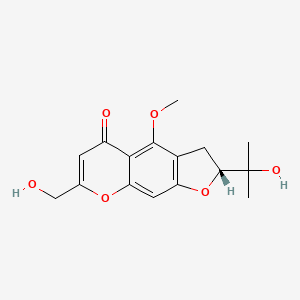![molecular formula C9H10ClN5O2 B11932974 1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)
1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Confidorsl is a systemic insecticide belonging to the class of neonicotinoid insecticides. It is primarily used for controlling a wide range of insect pests in various crops. The active ingredient in Confidorsl is imidacloprid, which acts on the central nervous system of insects, causing paralysis and eventual death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidacloprid, the active ingredient in Confidorsl, involves several steps:
Starting Materials: The synthesis begins with 2-chloropyridine and ethylenediamine.
Formation of Intermediate: The reaction of 2-chloropyridine with ethylenediamine forms an intermediate compound.
Nitration: The intermediate is then nitrated to introduce the nitro group.
Cyclization: The nitrated intermediate undergoes cyclization to form the imidazolidine ring.
Final Product:
Industrial Production Methods
Industrial production of imidacloprid involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and effectiveness of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Imidacloprid undergoes several types of chemical reactions, including:
Oxidation: Imidacloprid can be oxidized to form various metabolites.
Reduction: Reduction of imidacloprid can lead to the formation of less active compounds.
Substitution: Imidacloprid can undergo substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of imidacloprid, which may have different levels of insecticidal activity .
Applications De Recherche Scientifique
Confidorsl has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the behavior of neonicotinoid insecticides.
Biology: Investigated for its effects on insect physiology and behavior.
Industry: Widely used in agriculture for pest control in crops such as cotton, rice, and vegetables .
Mécanisme D'action
Imidacloprid, the active ingredient in Confidorsl, acts on the nicotinic acetylcholine receptors in the central nervous system of insects. It binds to these receptors, causing a blockage of the nicotinergic neuronal pathway. This prevents acetylcholine from transmitting impulses between nerves, leading to paralysis and death of the insect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiamethoxam: Another neonicotinoid insecticide with a similar mode of action.
Acetamiprid: A neonicotinoid insecticide used for controlling sucking insects.
Clothianidin: Known for its high potency against a wide range of insect pests
Uniqueness
Confidorsl (imidacloprid) is unique due to its high systemic activity, broad-spectrum efficacy, and long-lasting residual effect. It is highly effective at low application rates and provides rapid control of insect pests .
Propriétés
Formule moléculaire |
C9H10ClN5O2 |
|---|---|
Poids moléculaire |
255.66 g/mol |
Nom IUPAC |
1-[(6-chloropyridin-3-yl)methyl]-3-nitroimidazolidin-2-imine |
InChI |
InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-13-3-4-14(9(13)11)15(16)17/h1-2,5,11H,3-4,6H2 |
Clé InChI |
OHCQTBUVYSBIEL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=N)N1CC2=CN=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)


![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)

